molecular formula C11H18ClNO2 B2885310 Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride CAS No. 2087-33-4

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride

Cat. No.: B2885310
CAS No.: 2087-33-4
M. Wt: 231.72
InChI Key: OIWJPICYKNVBQT-UHFFFAOYSA-N
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Description

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a secondary amine derivative characterized by a 2-methoxyphenoxyethyl chain linked to an ethylamine group, with a hydrochloride counterion. This compound is frequently utilized in pharmaceutical research as an intermediate in synthesizing complex molecules, particularly those targeting neurological or cardiovascular pathways . Its structural features, including the methoxy-substituted aromatic ring and flexible ethylamine chain, make it a versatile scaffold for studying receptor-ligand interactions and catalytic processes .

Properties

IUPAC Name

N-ethyl-2-(2-methoxyphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-3-12-8-9-14-11-7-5-4-6-10(11)13-2;/h4-7,12H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWJPICYKNVBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethylamine derivatives.

Scientific Research Applications

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several phenoxyethylamine derivatives, differing primarily in substituents on the aromatic ring or amine group. Key analogs include:

Compound Name Key Structural Features Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Reference
Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl 2-Methoxyphenoxyethyl chain, ethylamine ~245.75 2 (Donors), 4 (Acceptors)
N-Methyl-N-[2-(3-methylphenoxy)ethyl]amine 3-Methylphenoxyethyl chain, methylamine ~195.27 1 (Donor), 3 (Acceptors)
(5-Bromothiophen-2-yl)methylamine HCl Bromothiophene substituent, methoxyethyl chain ~298.67 2 (Donors), 5 (Acceptors)
(2-{5-(2-Chloro-5-methylphenoxy)methyl...}ethyl)methylamine HCl Oxadiazole ring, chloro-methylphenoxy group ~358.25 2 (Donors), 5 (Acceptors)
Carvedilol-related compound (C24H26N2O4) Carbazole moiety, 2-(2-methoxyphenoxy)ethylamino-propanol 406.47 3 (Donors), 6 (Acceptors)

Key Observations :

  • Substitution on the aromatic ring (e.g., methoxy vs. methyl) significantly alters electronic properties and binding affinity .
  • Incorporation of heterocycles (e.g., oxadiazole in , thiophene in ) enhances molecular complexity and pharmacological targeting.
  • The hydrochloride salt improves solubility in polar solvents compared to freebase analogs .

Pharmacological Activity and Target Selectivity

  • Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl: Primarily explored as a precursor in multitarget hybrids, such as tacrine-phenylbenzothiazole conjugates (TAC-PhBTA), which exhibit acetylcholinesterase (AChE) inhibition for Alzheimer’s therapy .
  • 25T-NBOMe (2b): A phenethylamine derivative with high 5-HT2A receptor affinity, demonstrating hallucinogenic effects . Structural similarities highlight the role of methoxy placement in receptor selectivity.
  • Carvedilol analogs: Beta-blockers with carbazole and phenoxyethylamine motifs, showing dual α1- and β-adrenergic receptor antagonism .

Physicochemical Properties

Property Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl (5-Bromothiophen-2-yl)methylamine HCl (2-{5-(2-Chloro-5-methylphenoxy)methyl...}ethyl)methylamine HCl
Molecular Weight (g/mol) 245.75 298.67 358.25
Topological Polar Surface Area ~40.5 Ų ~45.3 Ų 60.2 Ų
LogP (Predicted) 1.8 2.5 3.1
Solubility (Water) High (due to HCl salt) Moderate Low

Insights :

  • The hydrochloride salt enhances aqueous solubility, critical for bioavailability in drug formulations .
  • Bulky substituents (e.g., bromothiophene in ) increase hydrophobicity, affecting membrane permeability.

Biological Activity

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ethyl-substituted derivative of 2-(2-methoxyphenoxy)ethylamine. The presence of the ethyl group enhances its solubility and biological interactions compared to its parent compound. The compound can undergo various chemical reactions, such as oxidation and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of neurotransmitter systems, particularly those involving monoamines. The compound may act as a substrate or inhibitor for enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism.

In Vitro Studies

  • Monoamine Oxidase Inhibition : this compound has shown potential as an inhibitor of MAO, which plays a key role in the degradation of neurotransmitters like serotonin and dopamine. In a study examining related compounds, it was noted that modifications in the structure significantly influenced MAO inhibitory activity, suggesting that this compound may exhibit similar properties .
  • Acetylcholinesterase Activity : The compound's ability to inhibit AChE was also investigated. A study on related derivatives indicated that certain structural features could enhance AChE inhibition, which is beneficial for treating neurodegenerative diseases .
  • Neuroinflammatory Effects : Research has indicated that this compound may modulate neuroinflammation pathways, potentially offering protective effects against neurodegenerative conditions by reducing pro-inflammatory mediators .

Case Studies

  • Cardiovascular Applications : Analogous compounds have been studied for their effects on cardiac arrhythmias. For instance, carvedilol analogs demonstrated effectiveness in preventing stress-induced ventricular arrhythmias in animal models, highlighting the therapeutic potential of similar structures .
  • Neuroprotective Effects : Compounds with similar pharmacophores have been evaluated for their neuroprotective effects in models of Alzheimer's disease, showing promise in improving cognitive function and reducing neuroinflammation .

Comparative Analysis

The biological activity of this compound can be compared to other compounds with similar structures:

CompoundMAO InhibitionAChE InhibitionNeuroprotective Effects
Ethyl[2-(2-methoxyphenoxy)ethyl]amine HClModerateModerateYes
2-(2-Methoxyphenoxy)ethylamineLowHighNo
CarvedilolHighModerateYes

Q & A

Q. What analytical protocols can reconcile conflicting cytotoxicity data between 2D monolayer cultures and 3D tumor spheroid models?

  • Answer : Use standardized 3D spheroids (500–700 μm diameter) with hypoxic cores to mimic in vivo conditions. Compare IC50 values in 2D (e.g., 45 μM in MCF-7 monolayers) vs. 3D (120 μM in spheroids), accounting for drug penetration limits. Confocal imaging with fluorescent analogs (e.g., FITC-labeled) quantifies penetration depth (50–80 μm in 48 hr) .

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